
(4-Tert-butylphenyl)(cyclopentyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Tert-butylphenyl)(cyclopentyl)methanamine is a chemical compound with the molecular formula C16H25N and a molecular weight of 231.38 g/mol . It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a cyclopentyl group via a methanamine linkage. This compound is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylphenyl)(cyclopentyl)methanamine typically involves the reaction of 4-tert-butylbenzyl chloride with cyclopentylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-Tert-butylphenyl)(cyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
(4-Tert-butylphenyl)(cyclopentyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Tert-butylphenyl)(cyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and cyclopentyl moiety contribute to the compound’s binding affinity and selectivity. The methanamine linkage allows for potential hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
(4-Tert-butylphenyl)methanamine: Lacks the cyclopentyl group, resulting in different chemical and biological properties.
Cyclopentylamine: Lacks the phenyl and tert-butyl groups, leading to distinct reactivity and applications.
(4-Tert-butylphenyl)(cyclohexyl)methanamine: Contains a cyclohexyl group instead of a cyclopentyl group, which may affect its steric and electronic properties.
Uniqueness
(4-Tert-butylphenyl)(cyclopentyl)methanamine is unique due to the combination of its tert-butyl, phenyl, and cyclopentyl groups.
属性
分子式 |
C16H25N |
|---|---|
分子量 |
231.38 g/mol |
IUPAC 名称 |
(4-tert-butylphenyl)-cyclopentylmethanamine |
InChI |
InChI=1S/C16H25N/c1-16(2,3)14-10-8-13(9-11-14)15(17)12-6-4-5-7-12/h8-12,15H,4-7,17H2,1-3H3 |
InChI 键 |
RQJKZUVMYVDYNG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2CCCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


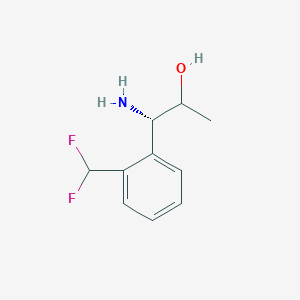
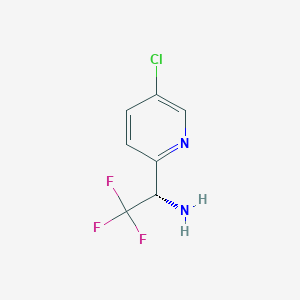
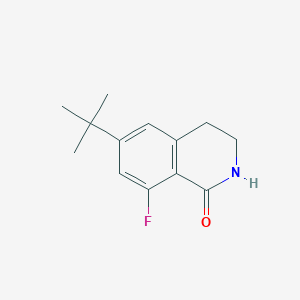
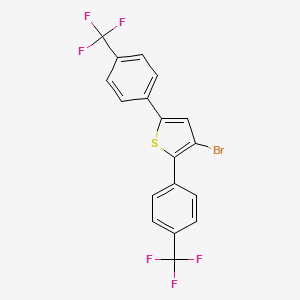
![1-Oxa-4-azaspiro[5.6]dodecane hcl](/img/structure/B13051612.png)

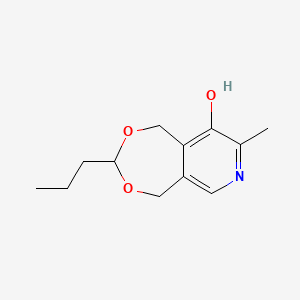
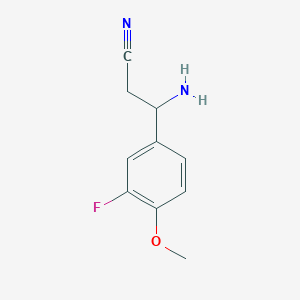
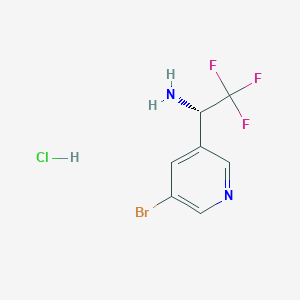
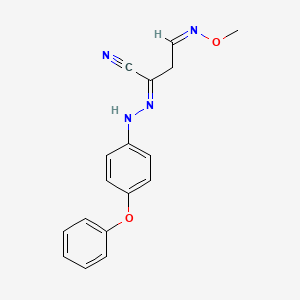


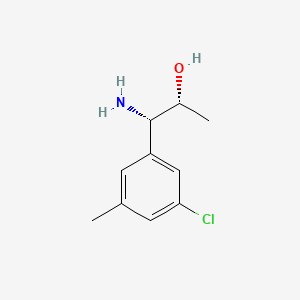
![Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)
